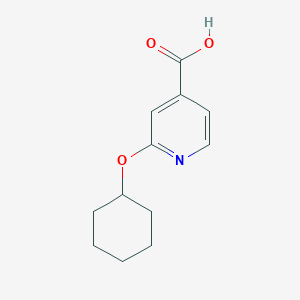

2-(Cyclohexyloxy)isonicotinic acid

Description

Overview of Isonicotinic Acid Derivatives in Contemporary Chemical Sciences

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in various scientific disciplines. wikipedia.org These compounds are characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 4-position. The versatility of the isonicotinic acid structure allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied physicochemical properties and biological activities. youtube.com

In medicinal chemistry, isonicotinic acid derivatives have a rich history, most notably with the discovery of isoniazid (B1672263), a cornerstone in the treatment of tuberculosis. researchgate.netnih.gov This has spurred further research into synthesizing new analogues with potential therapeutic applications. Beyond medicine, these derivatives are also utilized as ligands in coordination chemistry and as building blocks in the synthesis of functional materials. wikipedia.org

The Significance of Pyridine Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

Pyridine carboxylic acid scaffolds, including isonicotinic acid and its isomers nicotinic acid and picolinic acid, are privileged structures in the realm of organic and medicinal chemistry. researchgate.net The pyridine ring, an isostere of benzene, imparts specific electronic properties and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov The presence of the carboxylic acid group provides a handle for further chemical elaboration and can influence the compound's solubility and pharmacokinetic properties. youtube.com

The applications of pyridine carboxylic acid derivatives are extensive, with examples found in drugs for a wide array of conditions, highlighting the scaffold's importance in drug discovery and development. researchgate.net Their ability to act as catalysts and intermediates in organic synthesis further underscores their significance. rsc.orggoogle.com

Positioning 2-(Cyclohexyloxy)isonicotinic Acid as a Subject of Advanced Chemical Investigation

This compound is a specific derivative of isonicotinic acid that is drawing attention for its potential in advanced chemical studies. Its structure, featuring a bulky and lipophilic cyclohexyloxy group at the 2-position of the isonicotinic acid core, presents unique steric and electronic characteristics. This substitution can significantly influence the molecule's conformation, reactivity, and interactions with biological targets or other chemical species.

The synthesis and study of this compound contribute to a deeper understanding of structure-activity relationships within the isonicotinic acid class. Researchers are interested in how the cyclohexyloxy moiety modulates the properties of the parent scaffold, potentially leading to the discovery of new applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1019353-19-5 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | FSXGMVHSSOAENQ-UHFFFAOYSA-N |

| SMILES | O=C(O)C1=CC=NC(OC2CCCCC2)=C1 |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Related Analogues

The journey of isonicotinic acid and its analogues began with early synthetic explorations of pyridine derivatives. A pivotal moment was the serendipitous discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the mid-20th century. nih.govfrontiersin.orgbrieflands.com This discovery was a landmark in the fight against tuberculosis and catalyzed extensive research into other derivatives of isonicotinic acid. nih.gov

Initially, research focused on modifications of the hydrazide group of isoniazid. Over time, the scope broadened to include substitutions on the pyridine ring itself, leading to the synthesis and evaluation of a vast number of analogues. This systematic exploration has provided valuable insights into the structural requirements for various biological activities and has led to the development of other important therapeutic agents. drugbank.com The study of compounds like this compound represents a continuation of this historical effort to explore the chemical space around the isonicotinic acid scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGMVHSSOAENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651347 | |

| Record name | 2-(Cyclohexyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019353-19-5 | |

| Record name | 2-(Cyclohexyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Synthesis Innovations

Retrosynthetic Analysis and Strategic Disconnection Approaches for 2-(Cyclohexyloxy)isonicotinic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, the primary disconnections involve the ether linkage and the formation of the pyridine (B92270) core itself.

Primary Disconnection: C-O Ether Bond

The most straightforward disconnection is the ether bond between the pyridine ring and the cyclohexyl group (Figure 1). This corresponds to a Williamson ether synthesis in the forward direction. This approach identifies 2-hydroxyisonicotinic acid (or a protected derivative) and a cyclohexyl halide (or another suitable electrophile) as key synthons. The 2-hydroxy form exists in equilibrium with its 2-pyridone tautomer, a factor that significantly influences reactivity, often leading to a mixture of O- and N-alkylation products. nih.gov

Secondary Disconnections: Pyridine Ring Formation

Deeper retrosynthetic analysis involves breaking down the pyridine ring. Several classical methods can be considered:

Hantzsch-type synthesis: This approach would construct a dihydropyridine (B1217469) ring from a β-dicarbonyl compound, an aldehyde, and ammonia, which would then be oxidized to the aromatic pyridine. acsgcipr.org This route would require careful selection of precursors to install the cyclohexyloxy and carboxyl functionalities at the correct positions.

Guareschi-Thorpe/Bohlmann-Rahtz approaches: These methods build the pyridine ring directly, avoiding the need for a final oxidation step. acsgcipr.org

Multi-component reactions (MCRs): Modern approaches might utilize MCRs where several simple molecules combine in a one-pot reaction to form the complex pyridine core, potentially incorporating the necessary functional groups from the start. acsgcipr.orgnih.gov

This analysis reveals that while the Williamson ether synthesis appears to be the most direct route, challenges in selectivity necessitate the exploration of more advanced and controlled methodologies.

Exploration of Novel Synthetic Routes and Reaction Pathways

Building upon the retrosynthetic blueprint, researchers have developed innovative routes to synthesize substituted pyridines, which are applicable to the synthesis of this compound.

The formation of the 2-cyclohexyloxy ether linkage is a critical step. The classical Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is often the first choice. masterorganicchemistry.comfrancis-press.com However, the synthesis of 2-alkoxypyridines is complicated by the tautomerism of 2-hydroxypyridines, which can lead to undesired N-alkylation. nih.gov

To address this, specific conditions have been developed to favor O-alkylation. Factors influencing the regioselectivity of the reaction include the choice of base, solvent, and the nature of the alkylating agent. numberanalytics.comfrancis-press.com For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) typically favors the formation of the alkoxide, leading to higher yields of the O-alkylated product. numberanalytics.com

Recent studies have shown that O-alkylation can impart desirable properties to pyridone derivatives. nih.gov While direct alkylation of 2-hydroxyisonicotinic acid is feasible, an alternative strategy involves the alkylation of a precursor like 2-chloroisonicotinic acid with cyclohexanol (B46403). This avoids the issue of N-alkylation but requires activation of the alcohol, often with a strong base.

Table 1: Comparison of Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Moderate | 85 | numberanalytics.com |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | Moderate | 90 | numberanalytics.com |

| Sodium Hydroxide (NaOH) | Water (H₂O) | Elevated | 40 | numberanalytics.com |

| Silver Oxide (Ag₂O) | Mild | Milder conditions | Varies | libretexts.org |

This interactive table allows you to sort data by clicking on the column headers.

Catalysis is a cornerstone of modern synthesis, offering pathways to higher efficiency and selectivity. biosynce.com For the synthesis of 2-alkoxypyridines, catalytic methods can overcome the limitations of traditional approaches.

Phase-Transfer Catalysis (PTC): PTC can be highly effective in Williamson ether synthesis, particularly when dealing with reactants of differing polarities. Catalysts like quaternary ammonium (B1175870) salts facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkylating agent, often leading to milder reaction conditions and improved yields.

Metal-Catalyzed Reactions: Transition metals like nickel and palladium are widely used in cross-coupling reactions. For instance, a Ni-catalyzed Kumada-Tamao coupling polymerization has been used to synthesize poly(2-alkoxypyridine-3,5-diyl)s, demonstrating the utility of nickel catalysts in forming C-O bonds on the pyridine ring. acs.org While typically used for C-C bond formation, modifications of Buchwald-Hartwig or Ullmann couplings could potentially be adapted for the C-O bond formation between 2-halopyridines and cyclohexanol.

Organocatalysis: Chiral organocatalysts, such as aminothioureas, have been successfully employed in asymmetric cycloadditions to create complex chiral bicyclic ethers. nih.gov While not directly forming the ether bond in this compound, these principles could be adapted to develop enantioselective syntheses if a chiral center were present.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. acs.orgrsc.org This strategy offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. rsc.orgrasayanjournal.co.in

Several MCRs are known for pyridine synthesis:

Chichibabin Pyridine Synthesis: This reaction traditionally involves the condensation of aldehydes or ketones with ammonia. Modern variations allow for the synthesis of highly substituted pyridines. nih.gov

Alkoxyallene-based MCR: A two-step process utilizing an MCR of alkoxyallenes, nitriles, and carboxylic acids can produce β-ketoenamides, which then undergo cyclocondensation to form highly functionalized 4-hydroxypyridines. nih.gov Adapting this methodology could provide a novel route to the target molecule's core structure.

These MCR approaches could potentially construct the this compound skeleton in a highly convergent manner, starting from simple, acyclic precursors.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic route. numberanalytics.com For the key Williamson ether synthesis step, several parameters are critical:

Base and Solvent: As shown in Table 1, the choice of base and solvent system is paramount. Strong bases and polar aprotic solvents generally give the best results for O-alkylation. numberanalytics.com

Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination, especially with secondary alkyl halides. numberanalytics.com Careful temperature control is necessary to find the optimal balance.

Leaving Group: The nature of the leaving group on the cyclohexyl moiety is important. Iodides are typically more reactive than bromides, which are more reactive than chlorides in SN2 reactions. francis-press.com

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Using an excess of the less expensive reagent is a common strategy.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.

Alternative Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green alternatives include water, supercritical fluids, or ionic liquids. biosynce.comrasayanjournal.co.in Some reactions can even be performed under solvent-free conditions. researchgate.net

Catalysis: As discussed, using catalysts (metal, organo-, or bio-catalysts) is a core principle of green chemistry because it reduces energy consumption and waste by enabling reactions to proceed under milder conditions with higher atom economy. biosynce.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. acs.orgnih.gov It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product is a key goal. acsgcipr.org This minimizes the formation of by-products and waste.

By integrating these green principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Water-Mediated Synthetic Procedures

The exploration of solvent-free and water-mediated reactions represents a significant step towards more sustainable chemical manufacturing. While specific documented procedures for the solvent-free or exclusively water-mediated synthesis of this compound are not extensively reported in publicly available literature, general principles in organic synthesis can be applied.

Mechanochemical methods, such as grinding or ball milling, offer a potential solvent-free route. ul.ie This technique involves the use of mechanical force to induce chemical reactions between solid reactants. For instance, the synthesis of a cocrystal of ciprofloxacin (B1669076) and isonicotinic acid has been successfully achieved using mechanochemical methods, highlighting the potential of this approach for pyridine-based carboxylic acids. ul.ie

Water, as a benign and abundant solvent, is an attractive medium for organic reactions. The synthesis of isonicotinic acid derivatives in aqueous media has been described in various patents. For example, processes utilizing water in combination with other solvents like acetic acid for oxidation steps have been reported. google.com The challenge in applying these methods to this compound lies in the solubility of the starting materials, which may necessitate the use of co-solvents or phase-transfer catalysts.

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. While direct synthesis of this compound from renewable feedstocks is not yet a well-established process, the foundational precursors could potentially be derived from biomass. For example, research into producing nicotinic acid, a related compound, from renewable sources is an active area. nih.gov The key starting materials for this compound, such as cyclohexanol and a suitable pyridine derivative, could potentially be sourced from bio-based routes in the future.

The use of environmentally benign reagents is another critical aspect. This includes replacing hazardous oxidizing agents with greener alternatives like hydrogen peroxide or employing catalytic systems that can operate under milder conditions. google.com For instance, patents for the synthesis of isonicotinic acid derivatives describe the use of hydrogen peroxide in the presence of an acid, which can be a more environmentally friendly approach compared to traditional heavy metal oxidants. google.com

Scale-Up Considerations and Industrial Synthesis Perspectives

Continuous flow chemistry is an emerging technology that offers significant advantages for the scale-up of pharmaceutical and fine chemical production. beilstein-journals.org This approach allows for better control over reaction parameters, improved safety, and potentially higher yields compared to traditional batch processes. The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, suggesting its potential applicability to the industrial production of this compound. beilstein-journals.org

The choice of starting materials and reagents also has a significant impact on the industrial viability of a synthetic route. For instance, the industrial production of isonicotinic acid often starts from readily available picoline derivatives. google.com A scalable synthesis of this compound would likely need to consider the cost and availability of the starting materials.

Iii. Spectroscopic Elucidation and Advanced Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone technique for the structural elucidation of 2-(Cyclohexyloxy)isonicotinic acid. It provides granular detail regarding the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms that constitute the molecule.

Proton (¹H) NMR spectroscopy resolves the distinct proton environments within the molecule. The spectrum displays signals corresponding to the three protons on the isonicotinic acid ring and the eleven protons of the cyclohexyl group. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

Carbon-¹³ (¹³C) NMR spectroscopy is used in conjunction with ¹H NMR to map the carbon framework of the molecule. It provides a distinct signal for each unique carbon atom, with chemical shifts indicating the carbon's hybridization and bonding environment (e.g., carbonyl, aromatic, aliphatic).

For this compound, specific and predictable chemical shifts are observed that confirm the proposed structure.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Atom Position (Pyridine Ring) | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 3-H | 7.49 | d | 111.4 |

| 5-H | 8.21 | dd | 115.8 |

| 6-H | 8.45 | d | 148.2 |

| Atom Position (Other) | |||

| C2 (Pyridine) | - | - | 162.7 |

| C4 (Pyridine) | - | - | 142.1 |

| COOH | ~11-13 (broad s) | s | 167.3 |

| Atom Position (Cyclohexyl Ring) | |||

| 1'-H | 5.25 | m | 76.9 |

| 2', 6'-H | 2.05 / 1.65 | m | 31.5 |

| 3', 5'-H | 1.83 / 1.65 | m | 23.6 |

| 4'-H | 1.65 | m | 25.4 |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

To unambiguously confirm the assignments made from one-dimensional NMR and to piece together the molecular structure, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, it would show correlations between the adjacent protons on the isonicotinic acid ring (H-5 with H-6) and reveal the full coupling network within the cyclohexyl ring, confirming its integrity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the previously assigned proton signals, for instance, linking the ¹H signal at 5.25 ppm to the ¹³C signal at 76.9 ppm (C1').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. The key correlation for this molecule is between the methine proton of the cyclohexyl group (H-1' at 5.25 ppm) and the C2 carbon of the pyridine (B92270) ring (162.7 ppm). This observation unequivocally confirms the ether linkage between the cyclohexyl group and the isonicotinic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. NOESY data can provide insights into the three-dimensional conformation of the molecule, such as the relative orientation of the cyclohexyl ring with respect to the plane of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass.

Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules like this compound. In positive ion mode, the molecule is detected as the protonated species, [M+H]⁺. The high resolving power of the mass analyzer allows for the determination of the mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₁₂H₁₅NO₃, the theoretical exact mass of the neutral molecule is 221.1052 g/mol . HRMS analysis would measure the m/z of the [M+H]⁺ ion at approximately 222.1125, confirming the elemental formula with a high degree of confidence (typically with an error of less than 5 ppm).

Gas chromatography-mass spectrometry can be utilized to assess the purity of a sample of this compound, provided the compound is sufficiently volatile or can be converted into a more volatile derivative (e.g., through esterification of the carboxylic acid). In this technique, the gas chromatograph separates the sample mixture into its individual components based on their boiling points and interactions with the column. Each separated component then enters the mass spectrometer, which provides a mass spectrum. A pure sample would yield a single peak in the gas chromatogram, and the mass spectrum of that peak would show a molecular ion and fragmentation pattern consistent with the structure of the target compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are used to confirm the presence of key functional groups.

The IR spectrum of this compound is dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The region between 1400 and 1600 cm⁻¹ contains absorptions from the C=C and C=N stretching vibrations of the pyridine ring. Finally, a prominent band in the 1250-1050 cm⁻¹ region is characteristic of the C-O stretching of the ether linkage.

Raman spectroscopy provides complementary information, often showing strong signals for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum, such as the symmetric breathing modes of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Strong |

| Aliphatic C-H | C-H Stretch | 2850–2950 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700–1730 | Strong |

| Aromatic Ring | C=C, C=N Stretch | 1400–1600 | Medium-Variable |

| Ether | C-O Stretch | 1050–1250 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest literature surveys, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases, including the Cambridge Structural Database (CSD). The absence of experimental crystallographic data means that a detailed analysis of its specific crystal packing and intermolecular interactions remains an area for future investigation. However, by examining the crystal structures of closely related isonicotinic acid derivatives, it is possible to hypothesize the types of interactions and packing motifs that this compound might adopt in the solid state.

The molecular structure of this compound contains several functional groups capable of participating in a variety of intermolecular interactions that would dictate its crystal packing. These include the carboxylic acid group, the pyridine nitrogen, and the cyclohexyloxy group.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons. For instance, many carboxylic acids form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. Additionally, the pyridine nitrogen is a potent hydrogen bond acceptor and could interact with the carboxylic acid proton of a neighboring molecule, leading to the formation of chains or more complex networks. The ether oxygen of the cyclohexyloxy group can also act as a weak hydrogen bond acceptor.

Studies on derivatives of isonicotinic acid and nicotinic acid have revealed diverse packing arrangements, from simple hydrogen-bonded chains to more intricate three-dimensional networks, often involving co-crystallized solvent molecules. researchgate.netnih.gov For example, the crystal structure of isonicotinamide, a closely related compound, demonstrates the formation of 'supermolecules' through hydrogen bonding. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with multiple hydrogen bonding sites and conformational flexibility. Given the rotational freedom around the C-O bond of the ether linkage and the potential for different hydrogen bonding patterns, this compound is a strong candidate for exhibiting polymorphism.

Different polymorphs would arise from variations in the intermolecular interactions, leading to different crystal packing and, consequently, distinct physicochemical properties such as melting point, solubility, and stability. For instance, one polymorph might be characterized by the classic carboxylic acid dimer, while another might feature a catemeric chain of acid-pyridine hydrogen bonds. The study of an isoniazid (B1672263) derivative, which exhibited two polymorphic forms with different hydrogen bond motifs (a chain versus a ring), underscores the likelihood of such structural diversity in related systems.

The discovery and characterization of potential polymorphs of this compound would require a systematic screening process involving crystallization from a variety of solvents under different conditions. Each new form would then be definitively characterized by single-crystal and powder X-ray diffraction.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are considered)

While this compound itself is achiral, the introduction of stereocenters, for example, through substitution on the cyclohexyl ring or by derivatization to form a chiral ester or amide, would necessitate methods to determine the absolute configuration of the resulting enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the chiral derivative can be unambiguously assigned. This technique has been successfully applied to determine the absolute configuration of a wide range of small chiral molecules. acs.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide information about the stereochemistry based on the vibrational transitions of the molecule. It is particularly useful for molecules that lack strong UV-Vis chromophores. As with ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of the absolute configuration. VCD has been effectively used to assign the stereochemistry of various chiral molecules, including 1,1'-binaphthyl derivatives. mdpi.com

To date, no studies on chiral derivatives of this compound employing chiroptical spectroscopy have been reported. The synthesis of such derivatives and the application of ECD and VCD would be a valuable avenue for future research, enabling a deeper understanding of the structure-property relationships in this class of compounds.

Iv. Computational Chemistry and Theoretical Investigations of 2 Cyclohexyloxy Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2-(Cyclohexyloxy)isonicotinic acid, offering precise predictions of its electronic and geometric properties.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of this compound. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and predicting its reactivity in chemical transformations. A smaller gap generally implies a higher propensity for chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Properties

| Molecular Orbital | Description | Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Data not available in public literature |

| LUMO | Lowest Unoccupied Molecular Orbital | Data not available in public literature |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available in public literature |

Note: Specific energy values from DFT calculations for this compound are not publicly available and would require dedicated computational studies.

DFT calculations can be employed to predict the spectroscopic signatures of this compound, which can be invaluable for the interpretation of experimental data. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of peaks in experimentally acquired spectra. Similarly, the calculation of infrared (IR) vibrational frequencies can help to assign specific absorption bands to the corresponding molecular vibrations, such as the stretching and bending of characteristic functional groups within the molecule.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| ¹H NMR | Chemical shifts (ppm) for protons on the cyclohexyl and isonicotinic acid moieties. |

| ¹³C NMR | Chemical shifts (ppm) for carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, C-O, aromatic C-H). |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

To capture the dynamic nature of this compound, Molecular Dynamics (MD) simulations are employed. These simulations model the atomic movements over time, providing a comprehensive picture of the molecule's conformational landscape. MD simulations can reveal the various accessible conformations in different environments, such as in solution, and the energetic barriers separating them. This understanding of the molecule's flexibility and preferred shapes is critical for predicting how it might bind to a biological target, as conformational changes can play a significant role in molecular recognition processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for predicting the biological activity of this compound and its analogs. QSAR studies aim to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. By generating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be constructed to forecast the activity of novel, yet-to-be-synthesized compounds. This approach facilitates the rational design of molecules with potentially enhanced or optimized biological profiles.

Reaction Mechanism Studies and Transition State Analysis via Computational Methods

Computational chemistry provides indispensable tools for the elucidation of reaction mechanisms involving this compound. Theoretical methods can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, and any transient intermediates. A crucial aspect of these studies is the characterization of the transition state, which corresponds to the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By gaining a detailed understanding of the reaction mechanism at the atomic level, it is possible to refine reaction conditions to improve efficiency and selectivity.

In Silico Prediction of Potential Metabolic Pathways and Reactivity Profiles

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential for toxicity or therapeutic efficacy. In silico metabolism prediction tools leverage knowledge-based systems and machine learning algorithms to identify likely sites of metabolic transformation. nih.govpensoft.net For this compound, several metabolic pathways can be predicted based on its chemical structure.

The primary sites susceptible to metabolism are the cyclohexane (B81311) ring and the pyridine (B92270) nucleus. The cyclohexyloxy group is expected to undergo Phase I metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. optibrium.com Hydroxylation of the cyclohexane ring is a highly probable transformation, potentially leading to various isomeric monohydroxylated metabolites. The exact position of hydroxylation would be influenced by the steric accessibility and the electronic environment of the C-H bonds.

The isonicotinic acid moiety also presents sites for metabolic modification. While the pyridine ring itself is relatively electron-deficient and thus somewhat resistant to oxidative metabolism, N-oxidation of the pyridine nitrogen is a possible pathway. Furthermore, the carboxylic acid group is a prime candidate for Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a common metabolic route for carboxylic acids, enhancing their water solubility and facilitating excretion.

The reactivity profile of this compound is dictated by the interplay of its electron-donating cyclohexyloxy group and the electron-withdrawing isonicotinic acid core. The pyridine ring, particularly with the electron-withdrawing carboxylic acid, is susceptible to nucleophilic attack. Conversely, the oxygen of the ether linkage and the nitrogen of the pyridine ring possess lone pairs of electrons, making them potential sites for interaction with electrophiles. A predictive model for additions to N-alkyl pyridiniums suggests that the regiochemical outcomes of nucleophilic additions are influenced by the substituent patterns on the pyridine ring. rsc.org

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite(s) | Enzyme Family (Predicted) | Metabolic Phase |

| Cyclohexyl Hydroxylation | 2-((hydroxycyclohexy)oxy)isonicotinic acid (various isomers) | Cytochrome P450 (CYP) | Phase I |

| Pyridine N-oxidation | This compound N-oxide | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Phase I |

| O-dealkylation | 2-hydroxyisonicotinic acid and cyclohexanol (B46403) | Cytochrome P450 (CYP) | Phase I |

| Glucuronidation | 2-(Cyclohexyloxy)isonicotinoyl-β-D-glucuronide | UDP-glucuronosyltransferases (UGTs) | Phase II |

| Amino Acid Conjugation | N-(2-(Cyclohexyloxy)isonicotinoyl)glycine | Acyl-CoA synthetases, N-acyltransferases | Phase II |

Ligand-Protein Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. youtube.com In the absence of a known specific target for this compound, a hypothetical docking study can be conceptualized based on the known targets of structurally similar isonicotinic acid derivatives. Isonicotinic acid and its analogs have been investigated as inhibitors of various enzymes, including those involved in microbial metabolism and human diseases. researchgate.netnih.gov For instance, derivatives of pyridine carboxylic acid have been explored as inhibitors of carbonic anhydrase and KDM4 histone demethylases. nih.gov

A hypothetical docking study of this compound could be performed against a relevant enzyme target, such as a bacterial enzyme or a human receptor implicated in a disease process where isonicotinic acid derivatives have shown activity. The process would involve preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes.

The predicted interactions would likely involve the key functional groups of the molecule. The carboxylic acid is a strong hydrogen bond donor and acceptor and would be expected to form key hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in the active site of a target protein. The pyridine nitrogen can also act as a hydrogen bond acceptor. The cyclohexyloxy group, being largely non-polar, would likely engage in hydrophobic or van der Waals interactions with non-polar residues (e.g., Leucine, Isoleucine, Valine) in a hydrophobic pocket of the binding site.

The results of such a docking study would be a set of predicted binding poses ranked by a scoring function, which estimates the binding affinity. These scores, while not a direct measure of potency, can be used to prioritize compounds for further experimental testing.

Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Putative Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction | Predicted Contribution to Binding |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Ionic Interactions | High |

| Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | Moderate |

| Cyclohexyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Hydrophobic Interactions, Van der Waals Forces | Moderate |

| Ether Oxygen | Water-mediated hydrogen bonds | Hydrogen Bonding | Low to Moderate |

V. Derivatization Strategies and Synthesis of Analogues for Structure Activity Relationship Sar Studies

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical derivatization, allowing for significant changes in the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability.

Esterification of the carboxylic acid is a common strategy to increase lipophilicity and to develop prodrugs, which can improve oral absorption and bioavailability. The conversion of the polar carboxylic acid to a less polar ester masks the acidic proton, facilitating passage across biological membranes.

Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), or reaction with alkyl halides under basic conditions, are applicable. researchgate.net For more complex alcohols, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction. mdpi.com Another effective method involves the use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with an alcohol. researchgate.net

Table 1: Examples of Esterification Reactions for Isonicotinic Acid Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product | Purpose |

| Isonicotinic acid | Methanol | Conc. H₂SO₄ | Methyl isonicotinate | Increased lipophilicity |

| Isonicotinic acid | Methanol | SOCl₂ | Methyl isonicotinate | Prodrug intermediate |

| Isonicotinic acid | Phenol derivative | DCC, DMAP | Phenyl isonicotinate | SAR studies |

The choice of the alcohol component is critical in SAR studies. A series of esters with varying alkyl or aryl groups can be synthesized to probe the size and nature of the binding pocket. For instance, synthesizing a range of alkyl esters (methyl, ethyl, propyl, etc.) can provide insights into the impact of chain length on activity.

Amidation of the carboxylic acid is another key derivatization strategy. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can be crucial for target binding. This modification is also used for peptide conjugation, enabling targeted delivery of the molecule.

The synthesis of amides typically involves activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include DCC, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), or conversion to the acyl chloride. researchgate.net These methods are widely used in peptide synthesis and can be readily adapted for 2-(Cyclohexyloxy)isonicotinic acid.

Bioisosteric replacement of the carboxylic acid with an amide or other functional groups like tetrazoles can significantly alter the molecule's properties while maintaining a similar spatial arrangement. This is a powerful tool in SAR to improve potency, selectivity, or pharmacokinetic parameters.

Table 2: Amidation Reactions for Isonicotinic Acid Derivatives

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Application |

| Isonicotinic acid | Primary/Secondary Amine | DCC/HOBt | Isonicotinamide derivative | Bioisosteric replacement |

| Isonicotinic acid | Amino acid ester | HATU/DIPEA | Peptide conjugate | Targeted delivery |

| Isonicotinic acid | Hydrazine | Isonicotinic hydrazide | Synthesis of heterocyclic analogues |

Reduction to Alcohol and Further Functionalization

Reduction of the carboxylic acid to a primary alcohol provides a new point for diversification. This transformation removes the acidic nature of the parent compound and introduces a hydroxyl group that can be further functionalized. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The resulting alcohol can then be subjected to various reactions, such as etherification, esterification with a different acid, or oxidation to an aldehyde for further elaboration. This opens up a wide array of possibilities for creating analogues with diverse functionalities and exploring their impact on biological activity.

Modifications of the Cyclohexyloxy Moiety

The cyclohexyloxy group plays a significant role in defining the lipophilicity and steric profile of the molecule. Modifications to this part of the structure can provide valuable SAR data.

Altering the size of the cycloalkyl ring can influence how the molecule fits into its biological target. Synthesizing analogues with cyclopentyl or cycloheptyl rings in place of the cyclohexyl ring can help to determine the optimal ring size for activity. These analogues can be prepared by starting with the corresponding cyclopentanol (B49286) or cycloheptanol (B1583049) and coupling it with a suitable 2-halo-isonicotinic acid derivative.

Introducing heteroatoms, such as oxygen or nitrogen, into the cyclohexyl ring to form, for example, a tetrahydro-pyran or piperidine (B6355638) ring, can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Furthermore, the introduction of substituents on the cyclohexyl ring can probe specific interactions with the target protein. For example, adding hydroxyl, amino, or keto groups at various positions on the ring can provide insights into potential hydrogen bonding or electrostatic interactions. The synthesis of these analogues would involve using appropriately substituted cyclohexanols in the initial coupling reaction. The stereochemistry of these substituents is also a critical factor to consider in SAR studies, as different stereoisomers can have vastly different biological activities.

Replacement with Other Alkoxy or Aryloxy Moieties

The cyclohexyloxy group at the 2-position of the isonicotinic acid core is a significant determinant of the molecule's lipophilicity and conformational properties. Replacing this moiety with a variety of other alkoxy or aryloxy groups is a primary strategy in SAR studies to probe the size and nature of the binding pocket.

Synthesis of such analogs typically involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine (B92270) ring with an alcohol or phenol. A common precursor is a 2-halopyridine or a 2-sulfonate derivative. For instance, the reaction of potassium 5-nitropyridine-2-sulfonate with various alcohols (methanol, ethanol, isopropanol) in the presence of a base affords the corresponding 2-alkoxy-5-nitropyridines in high yields. researchgate.net A similar strategy can be applied to a 2-chloro- or 2-bromo-isonicotinic acid ester, followed by hydrolysis to yield the desired acid.

The SAR data from related series, such as 2-substituted isonicotinic acid hydrazides, indicate that the 2-position is tolerant of substitution, with small alkyl groups like methyl showing comparable activity to the parent compound in certain assays. nih.gov This suggests that varying the alkoxy group in the this compound series could lead to a range of potencies. The introduction of aryloxy groups, particularly those with electron-donating or -withdrawing substituents, allows for the exploration of electronic effects and potential π-stacking interactions within the target binding site.

Table 1: Synthesis of 2-Alkoxy-5-nitropyridines via Nucleophilic Substitution

| Nucleophile (Alcohol) | Product | Yield (%) |

|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine | 95 |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |

| n-Butanol | 2-Butylamino-5-nitropyridine* | 76 |

*Note: Example with an amine nucleophile showing the versatility of the sulfonate leaving group. Data sourced from a study on 5-nitropyridine-2-sulfonic acid. researchgate.net

Functionalization and Substitution on the Pyridine Nucleus

Modifying the electronic properties and substitution pattern of the pyridine ring is a cornerstone of analog synthesis for SAR studies. Electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies, are employed to introduce a diverse array of functional groups at the 3, 5, and 6-positions.

Introducing halogens, nitro groups, or sulfonic acid groups onto the pyridine ring drastically alters its electronic nature and provides synthetic handles for further derivatization.

Halogenation: The direct halogenation of pyridines can be challenging due to the ring's electron-deficient nature. nih.gov However, several methods have been developed. For halogenation at the 3- and 5-positions (meta to the nitrogen), a ring-opening, halogenation, and ring-closing strategy involving Zincke imine intermediates has proven effective for iodo-, bromo-, and chlorosubstitution. nih.govchemrxiv.org Alternatively, activating the pyridine as an N-oxide directs electrophilic halogenation primarily to the 2- and 6-positions. researchgate.net For selective 4-halogenation, a strategy involving specifically designed phosphine (B1218219) reagents that form a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide, has been developed. nih.govresearchgate.net

Nitration: The nitration of the pyridine ring is notoriously difficult under standard acidic conditions (e.g., HNO₃/H₂SO₄) because the ring nitrogen is protonated, leading to strong deactivation. rsc.orgresearchgate.net Successful nitration often requires alternative strategies. For example, using an anhydrous medium, such as a mixture of nitric acid and oleum, has been shown to significantly increase the yield of dinitrated pyridine-2,6-diamines. google.com Theoretical studies on the nitration of pyridine-N-oxide suggest that while the ortho-nitro compound is the kinetic product, the experimentally observed para-nitro product arises from explicit solvation of the N-oxide oxygen. rsc.org

Sulfonation: Direct sulfonation of pyridines is also challenging. Modern electrochemical methods have enabled the meta-C–H sulfonylation of a wide range of pyridines with sulfinates, offering excellent regioselectivity. nih.gov Ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines provides another regioselective route. kcl.ac.uk These methods could be adapted to the this compound scaffold to introduce a sulfonyl group, which can act as a hydrogen bond acceptor or a synthetic handle.

The introduction of carbon-based substituents allows for the exploration of steric and hydrophobic interactions.

Alkylation: Minisci-type reactions are a powerful tool for the alkylation of electron-deficient heterocycles. A practical method for the selective C-4 alkylation of pyridines involves the use of a removable maleate-derived blocking group at the nitrogen, which directs the radical addition to the desired position. nih.govchemistryviews.org Direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent auxiliaries, a method that could potentially be applied to introduce chiral alkyl groups at the 6-position of the scaffold. nih.gov

Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful method for functionalizing pyridine rings without the need for pre-installed halogens. nih.gov This approach has been successfully applied to the arylation of isonicotinic acid derivatives at the 3-position. nih.gov Another strategy involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, to yield 2-substituted (including aryl) pyridines. organic-chemistry.org These methods allow for the rapid generation of libraries of arylated analogs for SAR studies. nih.gov

Heterocyclic Substituents: The same cross-coupling methodologies used for arylation can be extended to the introduction of heterocyclic substituents. For example, Suzuki or Buchwald-Hartwig couplings of a halogenated this compound derivative with a heteroarylboronic acid or a nitrogen-containing heterocycle would provide access to a wide range of analogs. The synthesis of complex molecules like 2,4,5-trisubstituted oxazoles from carboxylic acid, amino acid, and boronic acid components highlights the modular nature of modern synthetic methods available for building such derivatives. beilstein-journals.org

Table 2: Selected Modern Methods for Pyridine Ring Functionalization

| Reaction Type | Position | Method | Reagents | Ref. |

|---|---|---|---|---|

| Arylation | C-3 | Pd-Catalyzed C-H Activation | Pd(OAc)₂, PR₃, ArBr | nih.gov |

| Alkylation | C-4 | Blocked Minisci Reaction | Maleate blocking group, R-COOH, (NH₄)₂S₂O₈, AgNO₃ | nih.gov |

| Sulfonylation | C-3/C-5 (meta) | Electrochemical C-H Activation | Graphite anode, Pt cathode, RSO₂Na | nih.gov |

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Separations

Chirality can play a profound role in the biological activity of a molecule. For this compound, chiral centers can be introduced on the cyclohexyl ring or on substituents attached to the pyridine nucleus.

Stereoselective Synthesis: The synthesis of specific stereoisomers can be achieved through various asymmetric synthesis strategies. For instance, starting with an enantiomerically pure cyclohexanol (B46403) derivative would fix the stereochemistry of the cyclohexyloxy moiety from the outset. Asymmetric [2+2] cycloadditions can be employed to construct chiral scaffolds that could be elaborated into desired analogs. nih.gov Furthermore, methods like direct enantioselective alkylation of the pyridine ring can install a chiral center at a specific position. nih.gov Catalytic approaches, such as those using photoacids, also offer routes to stereoselective transformations. nih.gov

Enantiomeric Separations (Resolution): When a synthetic route produces a racemic or diastereomeric mixture, separation of the enantiomers is necessary to evaluate the biological activity of each isomer individually. The classical method for resolution involves reacting the racemic acid with an enantiomerically pure chiral base (e.g., (+)- or (-)-1-phenylethylamine, brucine) to form a mixture of diastereomeric salts. pharmacy180.comlibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmacy180.comlibretexts.org After separation, the individual enantiomers of the acid are recovered by treatment with a strong acid to break the salt.

Modern chromatographic techniques are also widely used for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative-scale resolution of enantiomers. mdpi.com The choice of the chiral column and mobile phase is critical for achieving good separation. mdpi.com

Table 3: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Examples | Principle of Separation | Ref. |

|---|---|---|---|

| Chiral Amines (Bases) | (R/S)-1-Phenylethylamine, Brucine, Quinine | Formation of diastereomeric salts | pharmacy180.com |

| Chiral Alcohols | (R/S)-2-Butanol | Formation of diastereomeric esters | libretexts.org |

Design and Construction of Combinatorial Libraries Based on the this compound Scaffold

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry provides a powerful platform for the rapid synthesis of large, focused libraries of analogs. wikipedia.org This high-throughput approach is invaluable for lead discovery and optimization.

The design of a combinatorial library begins with identifying the points of diversity on the core scaffold. For this compound, these are typically the cyclohexyloxy group (R¹), positions on the pyridine ring (R²), and the carboxylic acid, which can be converted to various amides or esters (R³).

A common method for library construction is the "split-and-pool" synthesis strategy, often performed on a solid support. nih.gov In this approach, a solid-supported starting material is split into multiple portions, each of which is reacted with a different building block (e.g., a diverse set of alcohols to vary R¹). The portions are then pooled, mixed, and re-split for the next diversification step (e.g., substitution on the pyridine ring). This process is repeated for all points of diversity.

Once the library is synthesized, high-throughput screening is used to identify "hits." If the library was synthesized as mixtures, a deconvolution process is required to identify the specific active compound(s). A powerful deconvolution tool is the positional scanning library (PSL). nih.gov In a PSL, a series of sub-libraries are created where at each diversification point, one position is held constant with a specific building block, while all other positions contain a mixture of all possibilities. By screening these sub-libraries, the optimal functional group for each position can be identified, leading to the synthesis of the most potent individual compounds. nih.gov

Table 4: Hypothetical Design of a Positional Scanning Library for the this compound Scaffold

| Library Type | Fixed Position | Variable Positions | Purpose |

|---|---|---|---|

| Sub-library A | R¹ (Alkoxy/Aryloxy) | R², R³ (mixtures) | Identify optimal R¹ substituent |

| Sub-library B | R² (Pyridine Substituent) | R¹, R³ (mixtures) | Identify optimal R² substituent |

This systematic approach allows for the evaluation of potentially thousands to millions of compounds through the synthesis and testing of a much smaller number of samples, dramatically accelerating the drug discovery process. nih.gov

Vi. Biological Evaluation and Pharmacological Interrogation

In Vitro Biological Screening Assays for Diverse Bioactivities

No research findings were identified for the in vitro biological screening of 2-(Cyclohexyloxy)isonicotinic acid.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)

There is no available data on the enzymatic inhibition properties of this compound.

Receptor Binding and Modulation Studies

Studies concerning the receptor binding and modulation effects of this compound have not been published in the scientific literature.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

No information is available regarding the cytotoxicity or antiproliferative effects of this compound from cell-based assays.

Antimicrobial and Antiviral Activity Assessments

There is no documented evidence of antimicrobial or antiviral activity for this compound.

Anti-inflammatory and Immunomodulatory Investigations

No studies have been found that investigate the anti-inflammatory or immunomodulatory potential of this compound.

Neuropharmacological and Central Nervous System (CNS) Activity Profiling

The neuropharmacological profile and any potential central nervous system activity of this compound have not been evaluated in any published research.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The in vitro ADME profile of a compound provides essential insights into its potential pharmacokinetic behavior in vivo. While specific experimental data for this compound is not publicly available, its properties can be predicted and assessed using a standard battery of in vitro assays. These tests are designed to evaluate a compound's ability to be absorbed into the bloodstream, distribute to various tissues, be metabolized by enzymes, and subsequently be excreted from the body. sygnaturediscovery.comwuxiapptec.com

Table 1: Standard In Vitro ADME Assays for Characterization of this compound

| ADME Parameter | In Vitro Assay | Purpose |

| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | To assess passive diffusion across an artificial membrane. |

| Caco-2 Permeability Assay | To predict intestinal absorption and identify potential for active transport using a human colon adenocarcinoma cell line. sygnaturediscovery.com | |

| Distribution | Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to tissues. |

| Tissue Binding | To assess the compound's affinity for various tissue homogenates, predicting its distribution in different organs. | |

| Metabolism | Liver Microsomal Stability | To evaluate the rate of metabolism by cytochrome P450 (CYP) enzymes in liver microsomes. youtube.com |

| Hepatocyte Stability | To provide a more comprehensive assessment of metabolic stability in intact liver cells, including both Phase I and Phase II metabolism. | |

| CYP Inhibition | To identify potential drug-drug interactions by assessing the compound's ability to inhibit major CYP isoforms. youtube.com | |

| Excretion | Transporter Assays (e.g., OATP, BCRP, P-gp) | To determine if the compound is a substrate or inhibitor of key uptake and efflux transporters that play a role in its elimination. wuxiapptec.com |

The lipophilic cyclohexyloxy group may contribute to higher plasma protein binding and potentially greater metabolic susceptibility through oxidative pathways. The interplay between the polar isonicotinic acid core and the nonpolar cyclohexyloxy side chain will ultimately govern the compound's physicochemical properties and its performance in these ADME assays.

Elucidation of Biological Targets and Mechanism of Action Studies

Identifying the biological target and elucidating the mechanism of action are fundamental to understanding the pharmacological effects of a compound. For this compound, the isonicotinic acid scaffold provides clues to its potential biological activities. Derivatives of isonicotinic acid are known to interact with a variety of enzymes and receptors. researchgate.netnih.govnih.gov

One of the most pertinent potential targets, given the structural features of this compound, is glucokinase (GK). Small molecule allosteric activators of glucokinase containing a carboxylic acid group have been developed as hepatoselective agents for the treatment of type 2 diabetes. researchgate.netresearchgate.net These activators are designed to have limited passive permeability and to be actively taken up by the liver, where they enhance glucose uptake and reduce hepatic glucose output. mdpi.comsemanticscholar.orgnih.gov The mechanism involves binding to an allosteric site on the glucokinase enzyme, stabilizing it in a high-affinity conformation for glucose. mdpi.com

Other potential biological targets for isonicotinic acid derivatives have been reported in the literature, highlighting the versatility of this chemical scaffold.

Table 2: Potential Biological Targets for Isonicotinic Acid Derivatives

| Compound Class | Biological Target/Activity | Reference |

| Isonicotinic Acid Hydrazides | Antimycobacterial (inhibition of mycolic acid synthesis) | researchgate.netbenthamdirect.comwikipedia.org |

| Isonicotinic Acid Hydrazones | Anticancer (cytotoxicity against human cancer cell lines) | nih.gov |

| N-Heteroarylacetamides with a Carboxylic Acid | Hepatoselective Glucokinase Activation | researchgate.netresearchgate.net |

| Isonicotinic Acid Derivatives | Inhibition of Cyclooxygenase (COX) Enzymes | nih.gov |

| Isonicotinic Acid Derivatives | Inhibition of Lipoxygenase (LOX) Enzymes | nih.gov |

| Tricyclic Isonicotinic Acid Hydrazides | Modulation of Metabolizing Enzymes (e.g., CYP1A1, CYP3A4) | nih.gov |

Given these precedents, a comprehensive biological evaluation of this compound would involve screening against a panel of relevant targets, with a primary focus on glucokinase activation. Initial studies would likely involve in vitro enzyme assays to determine if the compound directly modulates the activity of purified glucokinase. Cellular assays using hepatocytes would then be employed to confirm its effects on glucose metabolism in a more physiologically relevant context.

Advanced Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, SAR exploration would involve systematic modifications of its core structure to understand how different chemical features influence its biological activity.

The key areas for modification would be the cyclohexyloxy group, the isonicotinic acid core, and the ether linkage. Insights from SAR studies of related molecules can guide this process. For instance, in the development of hepatoselective glucokinase activators, the nature and position of substituents on the heterocyclic ring and the properties of the acidic group were found to be critical for both potency and hepatoselectivity. researchgate.netresearchgate.net

Table 3: Key Structure-Activity Relationship Insights from Related Compound Classes

| Compound Class | Structural Moiety Modified | Impact on Activity | Reference |

| Hepatoselective Glucokinase Activators | Carboxylic Acid Group | Incorporation is crucial for hepatoselective uptake via OATP transporters and minimizing passive permeability. | researchgate.netresearchgate.net |

| N-Heteroarylacetamide Scaffold | Modifications to the heteroaryl ring and amide substituents significantly affect potency and selectivity. | researchgate.netresearchgate.net | |

| Isoniazid (B1672263) Derivatives | Aromatic Ring Substituents | The number, position, and type of substituents (e.g., hydroxyl groups) on an attached aromatic ring are critical for anticancer activity. | nih.gov |

| Acyl Group on Hydrazide | The length and nature of the acyl chain influence antimycobacterial activity. | researchgate.netbenthamdirect.com | |

| Arylcyclohexylamines | Cyclohexyl Ring | Hydroxylation of the cyclohexyl ring generally decreases potency and efficacy. | researchgate.net |

| Aromatic Ring | Replacement of a phenyl ring with a thienyl ring can increase activity. | researchgate.net | |

| Amidrazone Derivatives with Cyclohexene (B86901) | Pyridyl Substituent | A 2-pyridyl substituent is important for antiproliferative activity. | mdpi.com |

| Cyclohexene Ring | The presence of a double bond in the cyclohexene ring can enhance antiproliferative activity. | mdpi.com |

Based on these principles, SAR studies of this compound derivatives would likely investigate the following:

Cyclohexyloxy Group: The size and stereochemistry of the cycloalkyl ring could be varied (e.g., cyclopentyl, cycloheptyl). Substituents could also be introduced on the cyclohexyl ring to probe for additional binding interactions and to modulate lipophilicity.

Isonicotinic Acid Core: The position of the carboxylic acid and the ether linkage on the pyridine (B92270) ring could be altered. Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) could be explored to fine-tune pKa and transporter interactions.

Ether Linkage: The oxygen atom could be replaced with other linkers (e.g., sulfur, nitrogen) to assess the impact on conformational flexibility and metabolic stability.

Through iterative cycles of chemical synthesis and biological testing, these SAR studies would aim to identify derivatives of this compound with an optimized profile of potency, selectivity, and drug-like properties.

Vii. Applications in Medicinal Chemistry and Drug Discovery Programs

Role as a Privileged Scaffold or Building Block in Drug Synthesis

The isonicotinic acid moiety is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of new drugs. nih.gov The pyridine (B92270) ring, being a bioisostere of a phenyl group but with an additional hydrogen bond acceptor in the form of the nitrogen atom, offers unique opportunities for molecular interactions with biological targets. nih.gov The carboxylic acid group at the 4-position provides a key site for forming strong ionic interactions or hydrogen bonds with receptor sites, and it also serves as a convenient handle for synthetic modification.

The cyclohexyloxy group at the 2-position of the pyridine ring in "2-(Cyclohexyloxy)isonicotinic acid" would serve as a lipophilic substituent. The introduction of such a group can significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to cross cell membranes. In drug design, modulating lipophilicity is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

As a building block, "this compound" can be utilized in the synthesis of more complex molecules. The carboxylic acid function can be readily converted into a variety of other functional groups, such as esters, amides, or hydrazides, allowing for its incorporation into a diverse range of molecular architectures. tohoku.ac.jp For instance, isonicotinic acid and its derivatives are key components in the synthesis of antitubercular agents. nih.govnih.gov

Development of this compound as a Lead Compound for Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. While there is no specific information on "this compound" as a lead compound, its structural features suggest its potential in several therapeutic areas.

Isonicotinic acid derivatives have been identified as potent inhibitors of various enzymes and have shown promise in treating a range of diseases. For example, derivatives of isonicotinic acid have been investigated as anti-inflammatory agents by inhibiting reactive oxygen species (ROS). nih.gov Furthermore, analogues of isonicotinic acid have been synthesized and evaluated as inhibitors of hypoxia-inducible factor (HIF)-1α, a target of interest in cancer therapy. nih.gov

The development of a lead compound involves iterative cycles of synthesis and biological testing to establish a structure-activity relationship (SAR). For "this compound," a hypothetical SAR study could involve modifying the cyclohexyl ring (e.g., introducing substituents, changing ring size) or altering the ether linkage to explore the impact on biological activity.

Table 1: Examples of Biologically Active Isonicotinic Acid Derivatives

| Compound/Derivative Class | Therapeutic Area/Target | Research Finding |

| Isonicotinates | Anti-inflammatory (ROS inhibition) | Some synthesized isonicotinates demonstrated exceptionally high anti-inflammatory activities. nih.gov |

| (Aryloxyacetylamino)-isonicotinic acid analogues | Anticancer (HIF-1α inhibition) | Several analogues displayed potent inhibition of hypoxia-induced HIF-1 activation in human cancer cell lines. nih.gov |

| Isonicotinic acid hydrazides | Antitubercular | New derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds being more effective against resistant strains than isoniazid (B1672263). nih.gov |

Rational Drug Design and Optimization of Pharmacological Properties

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. scispace.com For a compound like "this compound," rational design approaches could be employed to optimize its pharmacological properties.

Key Strategies for Optimization:

Target-Based Design: If a specific biological target is identified, computational tools like molecular docking can be used to predict the binding mode of "this compound" within the target's active site. This information can guide the design of new analogues with improved binding affinity and selectivity. For instance, machine learning and molecular docking have been successfully used to design isonicotinic acid hydrazide derivatives with potent antitubercular activity. scispace.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the "this compound" structure would be crucial. This could involve:

Modification of the Cyclohexyloxy Group: Altering the size and lipophilicity of the cycloalkyl ring or introducing substituents could enhance target engagement and modulate pharmacokinetic properties.

Substitution on the Pyridine Ring: Introducing additional substituents on the pyridine ring could create new interaction points with the target and fine-tune the electronic properties of the molecule.

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups (e.g., tetrazole) to improve metabolic stability or cell permeability.

Physicochemical Property Modulation: The cyclohexyloxy group would significantly increase the lipophilicity of the isonicotinic acid core. This could be advantageous for crossing biological membranes but might also lead to poor aqueous solubility. Optimization would involve finding a balance between these properties to achieve a desirable pharmacokinetic profile.

Prodrug and Drug Delivery System Development Utilizing the this compound Moiety

A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. mdpi.com The carboxylic acid group of "this compound" is an ideal handle for creating prodrugs. For example, esterification of the carboxylic acid can mask its polarity, potentially enhancing oral absorption. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active carboxylic acid. This strategy is commonly used to improve the bioavailability of drugs with low membrane permeability. mdpi.com

Isoniazid, a well-known antitubercular drug, is a prodrug of isonicotinic acid. mdpi.comnih.gov This highlights the precedence for using isonicotinic acid derivatives in prodrug design. Similarly, "this compound" could be converted into various prodrug forms to improve its drug-like properties.

The development of drug delivery systems for "this compound" could also be explored. For instance, its carboxylic acid functionality could be used to conjugate it to polymers or nanoparticles to achieve targeted delivery to specific tissues or to create a sustained-release formulation. The use of delivery agents that form carboxamide moieties with carboxylic acids has been explored for the oral delivery of macromolecular drugs. researchgate.net

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Linkage | Rationale | Potential Advantage |

| Ester | Masking the polar carboxylic acid | Improved oral bioavailability, enhanced membrane permeability |

| Amide | Formation of a stable but cleavable bond | Potential for targeted release by specific amidases |

| Carbonate/Carbamate | Linking to a hydroxyl- or amine-containing promoiety | Modulation of solubility and pharmacokinetic profile |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a method for finding lead compounds as part of the drug discovery process. openaccessjournals.com It is based on identifying small chemical fragments, which may bind only weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. researchgate.netnih.gov